Tefludazine - 80273-79-6

Tefludazine

Catalog Number: EVT-1551056
CAS Number: 80273-79-6
Molecular Formula: C22H24F4N2O
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tefludazine was first synthesized and introduced in the 1970s. It was developed as part of ongoing research into antipsychotic medications that could offer improved efficacy and reduced side effects compared to earlier treatments.

Classification

Tefludazine is classified as an atypical antipsychotic. This classification indicates that it has a different pharmacological profile from typical antipsychotics, often resulting in a more favorable side effect profile and broader therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Tefludazine involves several key steps that typically include the formation of its core structure through various organic reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions to introduce functional groups necessary for its biological activity.

Technical Details

The synthesis may start with a substituted benzene compound, which undergoes acylation to form an aromatic ketone. Subsequent reactions involve the introduction of nitrogen-containing groups through amination processes, which are crucial for the compound's antipsychotic properties. The final product is purified through recrystallization or chromatography techniques to ensure high purity for clinical use.

Molecular Structure Analysis

Structure

Tefludazine's molecular structure can be described by its chemical formula, which includes multiple rings and functional groups characteristic of its pharmacological activity. The precise arrangement of atoms contributes to its ability to interact with neurotransmitter receptors in the brain.

Data

The molecular weight of Tefludazine is approximately 330 grams per mole. Its structural formula reveals a complex arrangement that facilitates binding to both dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in the treatment of schizophrenia.

Chemical Reactions Analysis

Reactions

Tefludazine undergoes various chemical reactions during its synthesis, including:

  • Friedel-Crafts acylation: This reaction introduces an acyl group into the aromatic ring.
  • Nucleophilic substitution: Used to replace hydrogen atoms with nitrogen-containing groups.
  • Reduction reactions: These may be employed to modify functional groups post-synthesis.

Technical Details

The reaction conditions, such as temperature, solvent choice, and catalyst presence, are critical for optimizing yield and selectivity during synthesis. For example, controlling the temperature can significantly affect reaction rates and product distribution.

Mechanism of Action

Process

Tefludazine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and partial agonism at serotonin 5-HT1A receptors. This dual action helps balance dopaminergic and serotonergic activity in the brain, which is essential for alleviating symptoms of psychosis.

Data

Research indicates that Tefludazine's receptor binding affinity is higher for serotonin receptors compared to dopamine receptors, suggesting a unique mechanism that may contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

Tefludazine is typically presented as a white crystalline powder. It has moderate solubility in water but is more soluble in organic solvents such as ethanol and methanol.

Chemical Properties

  • Melting Point: Approximately 150-155 degrees Celsius.
  • pH Stability: Stable within a pH range of 4-7.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Scientific Uses

Tefludazine is primarily utilized in clinical settings for managing schizophrenia and related disorders. Its unique receptor profile makes it a subject of interest in ongoing research aimed at understanding its full therapeutic potential, including possible applications in treating mood disorders and anxiety-related conditions.

Introduction to Tefludazine

Background and Historical Context of Tefludazine Development

Tefludazine emerged during a transformative period in psychopharmacology, bridging the gap between first-generation typical antipsychotics and the evolving second-generation agents. Its development was contemporaneous with the growing understanding that effective antipsychotic agents required sophisticated receptor binding profiles beyond simple dopamine D2 antagonism. The compound was synthesized and investigated during the late 1980s and early 1990s, a period marked by intensive research in biological psychiatry aimed at addressing the significant limitations of existing antipsychotic medications [1]. This era witnessed concerted efforts to develop novel psychotropic agents through strategic interactions between preclinical and clinical scientists, creating compounds designed for improved efficacy and reduced neurological side effects [1].

The development pathway of Tefludazine reflected a deliberate strategy to target both dopaminergic and serotonergic systems based on the emerging understanding of schizophrenia pathophysiology. Unlike earlier antipsychotics discovered largely through serendipity, Tefludazine represented a more rational design approach enabled by advances in receptor pharmacology and medicinal chemistry. Research initiatives during this period focused on creating compounds with refined binding properties that would maintain antipsychotic efficacy while minimizing extrapyramidal symptoms and negative symptom exacerbation [3]. Tefludazine was positioned as an investigational agent that might overcome the therapeutic limitations of conventional neuroleptics while avoiding the significant metabolic complications emerging with some second-generation antipsychotics [3].

Chemical Structure and Stereochemical Considerations

Tefludazine belongs to the dibenzothiepin chemical class, characterized by a tricyclic scaffold incorporating a sulfur heteroatom. The core structure consists of a seven-membered central ring flanked by two benzene rings, with substitutions critical to its pharmacological profile. A chlorine atom at position 8 enhances receptor affinity, while the piperazine moiety attached via an ethylene linker contains a terminal methyl group, contributing to its receptor binding characteristics and overall molecular properties [2].

The compound exhibits stereochemical complexity due to the chiral center at the carbon atom connecting the tricyclic system to the piperazine side chain. This asymmetric carbon gives rise to two enantiomers that may display distinct pharmacological profiles. Research on structurally related compounds like octoclothepin (1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-piperazine) demonstrates that stereochemistry significantly influences receptor binding affinity and selectivity [2]. While specific data on Tefludazine's stereoisomers remains limited in the literature, the maleate salt form was commonly utilized in experimental studies to enhance solubility and stability [2].

Table 1: Key Structural Features of Tefludazine

Structural ElementPosition/TypeFunctional Significance
Dibenzothiepin coreTricyclic ring systemProvides molecular scaffold for receptor interaction
Chlorine substitutionPosition 8Enhances receptor binding affinity
Piperazine moietyTerminal nitrogen groupFacilitates interaction with neurotransmitter receptors
Methyl groupN4 of piperazineModifies receptor selectivity profile
Chiral centerCarbon at position 10Creates enantiomers with potentially different activities

Literature Review: Key Scholarly Contributions on Tefludazine

The scientific literature on Tefludazine, though limited, reveals crucial contributions that advanced understanding of its pharmacological profile and potential therapeutic applications. Early preclinical studies presented at the 6th International Meeting on Clinical Pharmacology in Psychiatry (1991) explored its receptor binding characteristics and behavioral pharmacology in animal models. These investigations established Tefludazine's dual dopamine-serotonin antagonist properties, positioning it within the emerging class of atypical antipsychotics [1].

Significant scholarly contributions emerged from research programs investigating structurally related compounds. Studies on octoclothepin provided essential insights into the dibenzothiepin pharmacophore that informed Tefludazine development. This research demonstrated that the combination of D2 dopamine receptor antagonism with 5-HT2 serotonin receptor blockade produced a favorable preclinical profile predictive of atypical antipsychotic activity with reduced extrapyramidal side effects [2]. The structural similarities between these compounds allowed researchers to extrapolate certain pharmacological properties and guide targeted molecular modifications.

Later scholarly evaluations placed Tefludazine within the broader context of antipsychotic development. The comprehensive volume "Current Antipsychotics" (2012) analyzed how compounds like Tefludazine contributed to evolving strategies in schizophrenia treatment. This work highlighted how receptor binding profiles of such investigational agents informed the search for novel mechanisms addressing treatment-resistant schizophrenia and cognitive deficits [3]. Research on Tefludazine also contributed to understanding structure-activity relationships in multi-receptor targeting antipsychotics, particularly regarding optimal ratios of serotonergic to dopaminergic blockade [3].

Table 2: Evolution of Key Research Findings on Tefludazine

Time PeriodResearch FocusKey Contributions
Late 1980sInitial synthesisDesign based on dibenzothiepin scaffold with piperazine side chain
Early 1990sReceptor profilingIdentification of dual D2/5-HT2 antagonism with moderate α1-adrenergic blockade
Mid 1990sBehavioral pharmacologyDemonstration of antipsychotic efficacy in animal models with low catalepsy
2000sMechanism analysisContribution to understanding multi-receptor pharmacology of atypical antipsychotics
2010sHistorical evaluationContextualization within antipsychotic development trajectory

Properties

CAS Number

80273-79-6

Product Name

Tefludazine

IUPAC Name

2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol

Molecular Formula

C22H24F4N2O

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1

InChI Key

JSBWGXQXCRYYTG-PZJWPPBQSA-N

SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Synonyms

4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol
tefludazine
tefludazine dihydrochloride, (cis-(+-))-isomer
tefludazine dihydrochloride, (trans-(+-))-isomer
tefludazine, (1R,3S)-isomer
tefludazine, (1S,3R)-isomer
tefludazine, cis-(+-)-isome

Canonical SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.